molecular formula C10H12N2O2S B14806884 3-Cyclopropoxy-4-(methylthio)picolinamide

3-Cyclopropoxy-4-(methylthio)picolinamide

Cat. No.: B14806884
M. Wt: 224.28 g/mol
InChI Key: GPYLYZTWSLMNBY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylthio)picolinamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol It is known for its unique structure, which includes a cyclopropoxy group and a methylthio group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylthio)picolinamide typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylthio)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Cyclopropoxy-4-(methylthio)picolinamide has a wide range of scientific research applications, including:

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyclopropoxy-4-(methylthio)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylsulfanylpyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2S/c1-15-7-4-5-12-8(10(11)13)9(7)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13)

InChI Key

GPYLYZTWSLMNBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)C(=O)N)OC2CC2

Origin of Product

United States

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